![molecular formula C10H20N2 B065823 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 169177-35-9](/img/structure/B65823.png)

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

説明

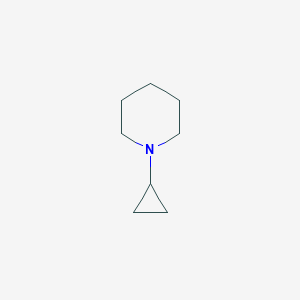

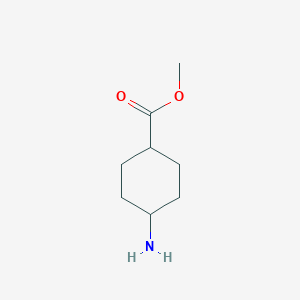

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the empirical formula C10H20N2 . It has a molecular weight of 168.28 . The compound is solid in form .

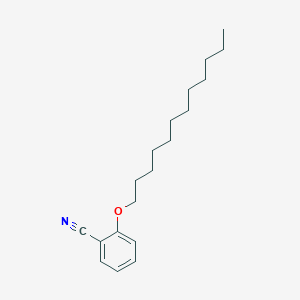

Molecular Structure Analysis

The molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is characterized by two nitrogen atoms and ten carbon atoms forming a bicyclic structure . The SMILES string representation of the molecule isCC12CC(CNC1)(CN(C2)C)C . Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane include a molecular weight of 168.28 g/mol . The compound has a complexity of 174 and a topological polar surface area of 15.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用

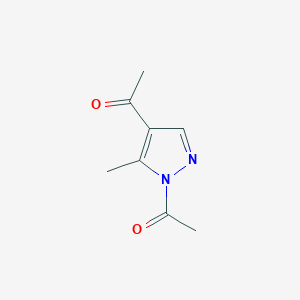

Neurotrophic Factor Induction

The compound has been found to induce the expression of neurotrophic factors BDNF and NGF . These factors are crucial for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses . This makes the compound especially promising for use in the later stages of post-stroke rehabilitation .

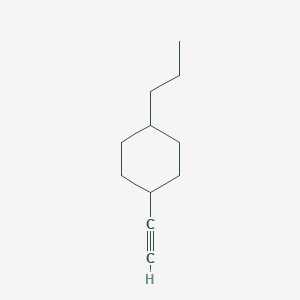

Ligand in Synthesis of Diiron Dithiolate Complexes

Although not directly related to “1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane”, its acetylized derivative “3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane” has been used as a ligand in the synthesis of diiron dithiolate complexes of Fe-only hydrogenase . This helps improve the hydro- and protophilicity of the active site .

Safety and Hazards

作用機序

Target of Action

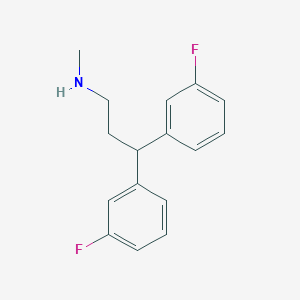

The primary targets of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . They play a crucial role in the formation of cognitive functions and memory .

Mode of Action

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Biochemical Pathways

The activation of AMPA receptors by 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane leads to an increase in the currents of these receptors . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .

Pharmacokinetics

Unfortunately, specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-Trimethyl-3,7-diazabicyclo[33Its molecular weight is 16828 , which is within the range generally favorable for oral bioavailability.

Result of Action

The activation of AMPA receptors by 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane can lead to a pronounced cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .

特性

IUPAC Name |

1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABDHNXQYBSZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CNC1)(CN(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386639 | |

| Record name | 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane | |

CAS RN |

169177-35-9 | |

| Record name | 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)